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molecular formula C13H11NO2 B1654507 1-(2-Nitroprop-1-enyl)naphthalene CAS No. 23854-03-7

1-(2-Nitroprop-1-enyl)naphthalene

Cat. No. B1654507
M. Wt: 213.23 g/mol
InChI Key: MMXWPLHUAYHYNT-UHFFFAOYSA-N
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Patent
US05821387

Procedure details

A solution of 1-naphthylaldehyde (624.8 g, 4.0 mol), nitroethane (300.0 g, 4 mol) and n-butylamine (14.8 g, 0.20 mol) was refluxed in ethanol (400 mL) for 24 hours. The mixture was cooled, diluted with methanol (200 mL), and filtered to give 767 g (90% yield) of 1-naphthyl-2-nitropropene. Upon standing, an additional 60 g (97% total yield) of 1-naphthyl-2-nitropropene crystallized from solution.
Quantity
624.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]=O)[C:4]2=[CH:3][CH:2]=1.[N+:13]([CH2:16][CH3:17])([O-:15])=[O:14]>C(O)C.CO.C(N)CCC>[C:10]1([CH:11]=[C:16]([N+:13]([O-:15])=[O:14])[CH3:17])[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
624.8 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2C=O
Name
nitroethane
Quantity
300 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
14.8 g
Type
catalyst
Smiles
C(CCC)N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=C(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 767 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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